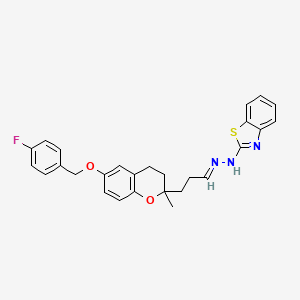
PPAR|A/|A agonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxisome proliferator-activated receptor alpha agonist 3 is a compound that activates peroxisome proliferator-activated receptor alpha, a ligand-activated transcription factor. This receptor is involved in the regulation of lipid metabolism and plays a crucial role in the pathology of the cardiovascular system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 typically involves the use of various organic synthesis techniques. One common method includes the reaction of specific ligands with peroxisome proliferator-activated receptor alpha to form the desired agonist. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
化学反应分析
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the effects of various chemical modifications on receptor activation.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in treating metabolic disorders.
Medicine: Explored for its potential use in treating cardiovascular diseases, diabetes, and other metabolic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptor alpha
作用机制
Peroxisome proliferator-activated receptor alpha agonist 3 exerts its effects by binding to peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with retinoid X receptor.
相似化合物的比较
Similar Compounds
Similar compounds include other peroxisome proliferator-activated receptor agonists such as:
- Peroxisome proliferator-activated receptor gamma agonists
- Peroxisome proliferator-activated receptor delta agonists
- Dual peroxisome proliferator-activated receptor alpha/gamma agonists .
Uniqueness
Peroxisome proliferator-activated receptor alpha agonist 3 is unique in its high selectivity for peroxisome proliferator-activated receptor alpha, making it a valuable tool for studying the specific effects of peroxisome proliferator-activated receptor alpha activation without cross-reactivity with other peroxisome proliferator-activated receptor subtypes .
属性
分子式 |
C27H26FN3O2S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
N-[(E)-3-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]propylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C27H26FN3O2S/c1-27(14-4-16-29-31-26-30-23-5-2-3-6-25(23)34-26)15-13-20-17-22(11-12-24(20)33-27)32-18-19-7-9-21(28)10-8-19/h2-3,5-12,16-17H,4,13-15,18H2,1H3,(H,30,31)/b29-16+ |
InChI 键 |
XZZBEVKWMQCPFH-MUFRIFMGSA-N |
手性 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CC/C=N/NC4=NC5=CC=CC=C5S4 |
规范 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)CCC=NNC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


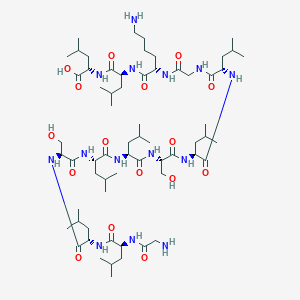
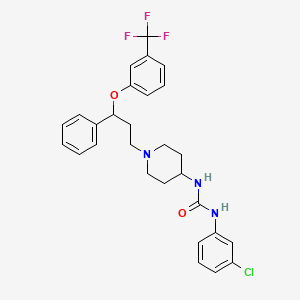
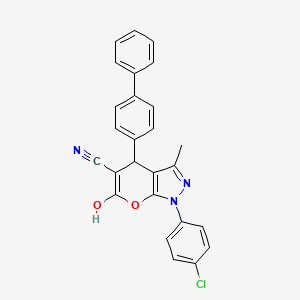

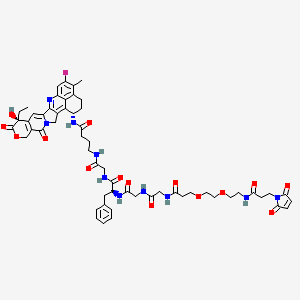

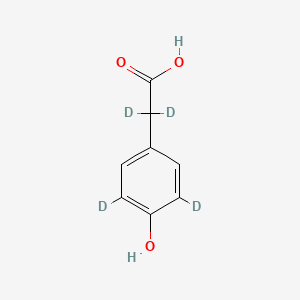
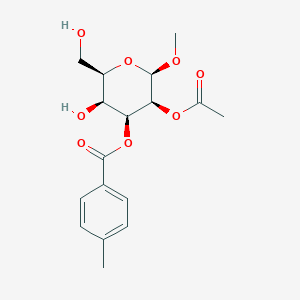
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
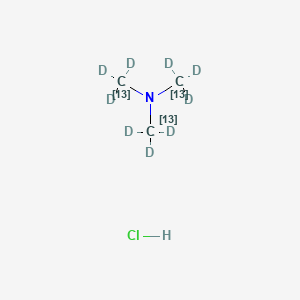
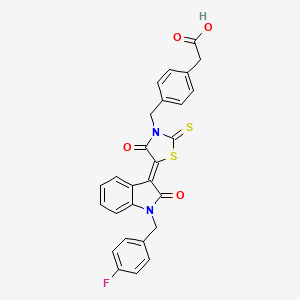
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
